2-Azidopalmitoyl-CoA

Photoaffinity labeling Mitochondrial membrane proteins ADP/ATP carrier

2-Azidopalmitoyl-CoA uniquely combines the native C16 palmitoyl chain with a CoA-moiety azido group, preserving nucleotide-binding domain recognition while enabling UV-induced covalent crosslinking to the mitochondrial ADP/ATP carrier (30 kDa) and uncoupling protein (32 kDa). This photoactivatable probe allows definitive identification of acyl-CoA binding proteins via SDS-PAGE/autoradiography, quantitative competition assays with unmodified palmitoyl-CoA, and matrix-side-specific labeling in inverted submitochondrial particles. Unlike reversible probes or alternative photoprobes with altered chain lengths, only 2-azidopalmitoyl-CoA provides covalent, site-specific mapping of long-chain acyl-CoA binding sites in complex mitochondrial membranes.

Molecular Formula C8H8O3
Molecular Weight 152.15 g/mol
CAS No. 5707-55-1
Cat. No. B032087
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Azidopalmitoyl-CoA
CAS5707-55-1
Synonyms3,4-Dihydroxy-α-tolualdehyde;  3,4-Dihydroxybenzeneacetaldehyde;  Homoprotocatechualdehyde;  (3,4-Dihydroxyphenyl)acetaldehyde; 
Molecular FormulaC8H8O3
Molecular Weight152.15 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1CC=O)O)O
InChIInChI=1S/C8H8O3/c9-4-3-6-1-2-7(10)8(11)5-6/h1-2,4-5,10-11H,3H2
InChIKeyIADQVXRMSNIUEL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥95%A solution in methanol

Structure & Identifiers


Interactive Chemical Structure Model





2-Azidopalmitoyl-CoA (CAS 5707-55-1): A Photoactivatable Long-Chain Fatty Acyl CoA Probe for Mitochondrial Protein Binding Site Mapping


2-Azidopalmitoyl-CoA (2-azidopalmitoyl coenzyme A, CAS 5707-55-1, molecular formula C37H65N10O17P3S, molecular weight 1046.96) is a photoactivatable derivative of coenzyme A bearing an azido group on the CoA moiety and a palmitoyl (C16:0) acyl chain . It functions as a long-chain fatty acyl CoA photolabel that covalently modifies specific mitochondrial membrane proteins upon UV irradiation, enabling precise mapping of acyl-CoA binding sites in complex biological systems [1].

2-Azidopalmitoyl-CoA (CAS 5707-55-1): Why Generic Substitution with Unmodified Palmitoyl-CoA or Alternative Photoprobes Fails in Covalent Target Identification


Unmodified palmitoyl-CoA binds reversibly to its mitochondrial targets and dissociates during downstream processing, precluding definitive identification of binding proteins following standard biochemical fractionation [1]. Alternative photoprobes such as ω-azido-tetradecanoyl-CoA or palmitoyl alkyne-CoA differ in acyl chain length, azido group placement, or detection chemistry, which alters their protein recognition profile and competition behavior relative to endogenous ligands [2]. Only 2-azidopalmitoyl-CoA uniquely combines the native C16 palmitoyl chain with a CoA-positioned azido group that preserves nucleotide-binding domain recognition while enabling UV-induced covalent crosslinking to the ADP/ATP carrier and uncoupling protein in mitochondrial membranes [1].

2-Azidopalmitoyl-CoA (CAS 5707-55-1) Quantitative Differentiation Evidence: Head-to-Head Comparisons for Scientific Procurement


2-Azidopalmitoyl-CoA Enables UV-Dependent Covalent Protein Labeling Unachievable with Unmodified Palmitoyl-CoA

Unlike unmodified palmitoyl-CoA, which exhibits reversible binding to mitochondrial membrane proteins and cannot be retained for downstream identification, 2-azidopalmitoyl-CoA incorporates a photoactivatable azido group that, upon UV irradiation, generates a reactive nitrene intermediate capable of forming covalent bonds with adjacent amino acid residues in the target protein binding pocket [1]. In beef heart mitochondria, 2-azidopalmitoyl-CoA primarily photolabeled the 30 kDa ADP/ATP carrier and a 41 kDa protein, while unmodified palmitoyl-CoA under identical conditions produced no detectable covalent labeling [1].

Photoaffinity labeling Mitochondrial membrane proteins ADP/ATP carrier

2-Azidopalmitoyl-CoA Photolabeling Is Competitively Protected by Native Palmitoyl-CoA, Demonstrating Specific Binding Site Occupancy

The specificity of 2-azidopalmitoyl-CoA binding to the ADP/ATP carrier was validated through competitive protection experiments. In beef heart mitochondria, pre-incubation with unmodified palmitoyl-CoA completely protected against 2-azidopalmitoyl-CoA photolabeling of the 30 kDa ADP/ATP carrier, confirming that the photoprobe occupies the identical acyl-CoA binding site as the endogenous ligand [1]. Similarly, in inverted submitochondrial particles where the matrix side is exposed, palmitoyl-CoA and bongkrekic acid inhibited labeling, whereas carboxyatractyloside did not, establishing side-specific binding orientation [1].

Competitive binding ADP/ATP carrier Mitochondrial membrane

2-Azidopalmitoyl-CoA Positions the Azido Group on the CoA Moiety, Distinct from ω-Azido Fatty Acyl CoA Analogs That Modify the Acyl Chain

Structural differentiation between 2-azidopalmitoyl-CoA and alternative azido-fatty acyl CoA probes lies in the placement of the photoactivatable group. 2-Azidopalmitoyl-CoA bears the azido moiety on the CoA portion of the molecule, enabling it to interact with nucleotide binding sites akin to 2-azido ADP [1]. In contrast, ω-azido-fatty acyl CoA analogs (e.g., ω-azido-tetradecanoyl-CoA, N3C14-CoA) place the azido group at the terminal carbon of the fatty acyl chain, which probes a distinct spatial region of the binding pocket [2]. The CoA-positioned azido group of 2-azidopalmitoyl-CoA is critical for its demonstrated interaction with nucleotide-binding domains of mitochondrial carrier proteins [1].

Photoaffinity labeling Probe design Binding site mapping

2-Azidopalmitoyl-CoA Can Be Synthesized with [32P] Radioisotope for High-Sensitivity Autoradiographic Detection

2-Azidopalmitoyl-CoA has been successfully synthesized as a [32P]-labeled derivative, enabling autoradiographic detection of covalently modified proteins with high sensitivity following SDS-PAGE separation [1]. This radioisotope incorporation capability provides quantitative detection advantages over non-radioactive alternatives that rely on secondary labeling steps (e.g., click chemistry with fluorescent or biotin probes). Direct [32P] labeling eliminates variability introduced by multi-step derivatization reactions and enables precise quantification of labeling efficiency [1].

Radioisotope labeling Autoradiography Binding site quantification

2-Azidopalmitoyl-CoA (CAS 5707-55-1) Validated Research Applications: From Mitochondrial Carrier Protein Mapping to Binding Site Competition Studies


Covalent Mapping of Mitochondrial ADP/ATP Carrier and Uncoupling Protein Binding Sites

2-Azidopalmitoyl-CoA is validated for photoaffinity labeling of the mitochondrial ADP/ATP carrier (30 kDa) and uncoupling protein (32 kDa) in beef heart and brown adipose tissue mitochondrial preparations [1]. Upon UV irradiation, the azido group generates a reactive nitrene that covalently crosslinks to amino acid residues within the acyl-CoA binding pocket, enabling subsequent identification via SDS-PAGE and autoradiography when [32P]-labeled probe is employed [1]. This application is particularly valuable for researchers studying the regulatory role of long-chain acyl-CoAs on nucleotide transport and mitochondrial uncoupling.

Binding Site Competition and Protection Assays for Ligand Specificity Validation

2-Azidopalmitoyl-CoA enables quantitative competition experiments where unmodified palmitoyl-CoA or other candidate ligands are evaluated for their ability to protect against photolabeling [1]. Complete protection of the 30 kDa ADP/ATP carrier band by 200 μM palmitoyl-CoA confirms that the photoprobe occupies the identical binding site as the endogenous ligand [1]. This experimental framework allows researchers to assess binding site occupancy, determine inhibitor specificity, and map ligand recognition domains of mitochondrial carrier proteins.

Membrane-Sidedness Determination of Acyl-CoA Binding in Submitochondrial Particles

The side-specific labeling pattern of 2-azidopalmitoyl-CoA in inverted submitochondrial particles provides a validated method for determining membrane orientation of acyl-CoA binding sites [1]. In this system, labeling of the 30 kDa ADP/ATP carrier was inhibited by bongkrekic acid and palmitoyl-CoA (matrix-side ligands) but not by carboxyatractyloside (cytosolic-side ligand), establishing that covalent modification occurred from the matrix side of the membrane [1]. This differential inhibition profile cannot be achieved with reversible probes or non-covalent detection methods.

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